5-Methyl-4-nitrothiophene-2-carboxylic acid
Overview
Description
5-Methyl-4-nitrothiophene-2-carboxylic acid is a heterocyclic organic compound belonging to the thiophene familyThe compound has a molecular formula of C6H5NO4S and a molecular weight of 187.18 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-nitrothiophene-2-carboxylic acid typically involves the nitration of 5-methylthiophene-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction is followed by purification steps such as recrystallization to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 5-Methyl-4-aminothiophene-2-carboxylic acid.
Substitution: Various substituted thiophene derivatives.
Oxidation: 5-Carboxy-4-nitrothiophene-2-carboxylic acid.
Scientific Research Applications
5-Methyl-4-nitrothiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-Methyl-4-nitrothiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-2-thiophenecarboxylic acid: Another thiophene derivative with similar structural features but differing in the position of the nitro group.
5-Methyl-2-thiophenecarboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and applications.
Uniqueness
5-Methyl-4-nitrothiophene-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Biological Activity
5-Methyl-4-nitrothiophene-2-carboxylic acid is an organic compound characterized by its thiophene ring structure, which incorporates a methyl group and a nitro group. This unique arrangement contributes to its significant biological activities, particularly as an inhibitor of RNA polymerase, making it a candidate for antiviral drug development. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₅N₁O₄S. The presence of the carboxylic acid functional group enhances its solubility and reactivity compared to its ester derivatives, such as methyl 5-methyl-4-nitrothiophene-2-carboxylate. The structural features are summarized in the following table:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₆H₅N₁O₄S | Contains a carboxylic acid instead of an ester |
Methyl 5-methyl-4-nitrothiophene-2-carboxylate | C₇H₇N₁O₄S | Exhibits notable biological activity as an RNA polymerase inhibitor |
Research indicates that this compound acts primarily as an RNA polymerase inhibitor . It binds to the active site of RNA polymerase, disrupting its function and subsequently inhibiting viral replication processes. This mechanism is crucial for developing antiviral therapies aimed at various pathogens that rely on RNA polymerase for replication.
Antiviral Properties
The compound has shown promise in inhibiting the replication of viruses. Its activity stems from its ability to selectively target RNA polymerase in different viral strains, which is vital for antiviral drug development. Studies have demonstrated that derivatives of this compound can significantly reduce viral loads in infected cells .
Antimicrobial Activity
In addition to its antiviral properties, this compound exhibits antimicrobial activity against multidrug-resistant strains of bacteria. For instance, derivatives containing similar structural features have been effective against Staphylococcus aureus, including strains resistant to common antibiotics . The nitro group can undergo bioreduction within bacterial cells, leading to the formation of reactive intermediates that exert antimicrobial effects.
Case Studies and Research Findings
- Antiviral Efficacy : A study focusing on the antiviral properties of thiophene derivatives found that compounds similar to this compound significantly inhibited viral replication in vitro. The mechanism was attributed to the inhibition of RNA polymerase activity.
- Antimicrobial Activity : Another research effort evaluated various nitrothiophene derivatives against multidrug-resistant Staphylococcus aureus. The results indicated that certain analogs demonstrated potent antibacterial effects, highlighting the potential for developing new treatments for resistant infections .
- In Vivo Studies : Further investigations into the pharmacokinetics and toxicology of these compounds are ongoing, with preliminary results suggesting favorable profiles for therapeutic use. These studies aim to elucidate the safety and efficacy of using this compound in clinical settings .
Properties
IUPAC Name |
5-methyl-4-nitrothiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S/c1-3-4(7(10)11)2-5(12-3)6(8)9/h2H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDBBNDAVUUGEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389350 | |
Record name | 5-methyl-4-nitrothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36050-35-8 | |
Record name | 5-methyl-4-nitrothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-4-nitrothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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